![molecular formula C7H5N3O2 B2886416 5H-吡咯并[2,3-b]吡嗪-3-羧酸 CAS No. 1935072-38-0](/img/structure/B2886416.png)

5H-吡咯并[2,3-b]吡嗪-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

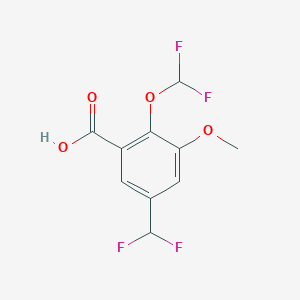

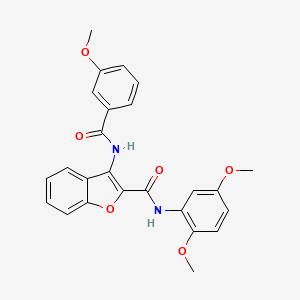

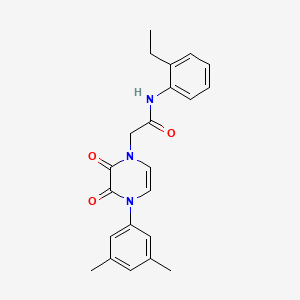

5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 163.14 . The compound is part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . These compounds have been isolated from various sources, including plants, microbes, soil, and marine life .

Molecular Structure Analysis

The linear formula of 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid is C7H5N3O2 . The InChI code is 1S/C7H5N3O2/c11-7(12)5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10)(H,11,12) .科学研究应用

Kinase Inhibition

5H-Pyrrolo[2,3-b]pyrazine derivatives have shown significant activity in kinase inhibition . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases.

Antimicrobial Activity

Pyrrolopyrazine derivatives, including 5H-Pyrrolo[2,3-b]pyrazine, have exhibited antimicrobial activities . They could be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

These compounds have also shown anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.

Antiviral Activity

Pyrrolopyrazine derivatives have demonstrated antiviral activities . They could be explored further for the development of antiviral drugs.

Antifungal Activity

These compounds have exhibited antifungal activities . This suggests potential use in the treatment of fungal infections.

Antioxidant Activity

Pyrrolopyrazine derivatives have shown antioxidant activities . Antioxidants are important in the prevention of diseases that are caused by oxidative stress.

Antitumor Activity

5H-Pyrrolo[2,3-b]pyrazine derivatives have demonstrated antitumor activities . This suggests potential applications in cancer treatment.

FGFR Kinase Inhibition

5H-Pyrrolo[2,3-b]pyrazine derivatives have been found to be effective FGFR kinase inhibitors . FGFR kinases are targets for the treatment of various types of cancer.

安全和危害

未来方向

Pyrrolopyrazine derivatives, including 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid, have shown a wide range of biological activities . This makes the pyrrolopyrazine structure an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

作用机制

Target of Action

5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound . It has been found to exhibit significant activity on kinase inhibition . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Mode of Action

It is known that the compound interacts with its kinase targets, leading to their inhibition . This inhibition can disrupt the normal functioning of the kinases, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The biochemical pathways affected by 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid are likely to be those regulated by the kinases it inhibits . These could include pathways involved in cell cycle progression, apoptosis, and other cellular functions . The downstream effects of these disruptions would depend on the specific kinases inhibited and the roles they play in the cell .

Pharmacokinetics

One study found that a compound with a similar structure exhibited good metabolic stability , suggesting that 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid might also have favorable ADME properties.

Result of Action

The molecular and cellular effects of 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid’s action would be the result of its inhibition of its kinase targets . This could lead to changes in various cellular processes, potentially including altered cell cycle progression, apoptosis, and other functions .

Action Environment

The action, efficacy, and stability of 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid could be influenced by various environmental factors . These could include the presence of other molecules that can interact with the compound, the pH and temperature of the environment, and other factors . .

属性

IUPAC Name |

5H-pyrrolo[2,3-b]pyrazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRDIRDCONZPNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=CN=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

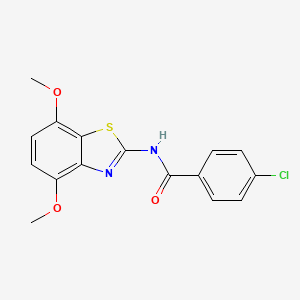

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2886334.png)

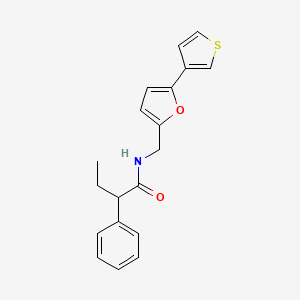

![3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanoic acid](/img/structure/B2886342.png)

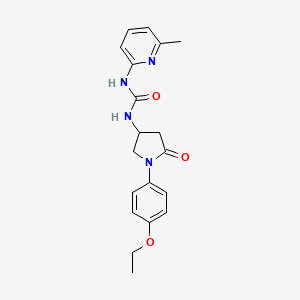

![(2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2886343.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2886347.png)

![3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B2886355.png)